REACTION_CXSMILES
|
Cl[C:2]1[C:7]([CH:8]=O)=[C:6]([O:10][C:11]2[C:12]([CH3:17])=[N:13][CH:14]=[CH:15][CH:16]=2)[N:5]=[CH:4][N:3]=1.[C:18]([O:22][C:23]([N:25]1[CH2:30][CH2:29][CH:28]([NH:31][NH2:32])[CH2:27][CH2:26]1)=[O:24])([CH3:21])([CH3:20])[CH3:19].C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[C:18]([O:22][C:23]([N:25]1[CH2:26][CH2:27][CH:28]([N:31]2[C:2]3=[N:3][CH:4]=[N:5][C:6]([O:10][C:11]4[C:12]([CH3:17])=[N:13][CH:14]=[CH:15][CH:16]=4)=[C:7]3[CH:8]=[N:32]2)[CH2:29][CH2:30]1)=[O:24])([CH3:21])([CH3:19])[CH3:20] |f:2.3|
|
Name
|
4-chloro-6-(2-methyl-pyridin-3-yloxy)-pyrimidine-5-carbaldehyde
|
Quantity
|
515 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1C=O)OC=1C(=NC=CC1)C
|
Name
|
Intermediate 18
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1C=O)OC=1C(=NC=CC1)C
|
Name
|
|
Quantity
|
688 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)NN
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phases were evaporated
|
Type
|
CUSTOM
|
Details
|
purified on an Isco 40 g column
|
Type
|
WASH
|
Details
|
eluting with 0-3% methanol/dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)N1N=CC=2C1=NC=NC2OC=2C(=NC=CC2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 330 mg | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |